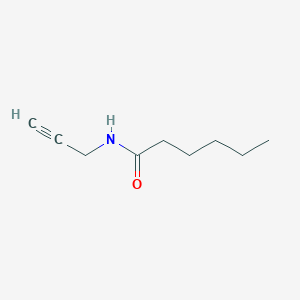
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile
Overview
Description
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile, also known as 4CPOBN, is a compound that is widely used in scientific research due to its unique properties. It is an organic compound that is composed of nitrogen, carbon, and chlorine atoms. 4CPOBN has a variety of applications, including synthesis methods, scientific research applications, mechanisms of action, and biochemical and physiological effects.
Scientific Research Applications
Synthesis of Heterocycles and Biological Activity
4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile has been used in the synthesis of various heterocyclic compounds. The reaction of this compound with primary amines leads to the formation of 4-(2-amino-4,5-dihydro-4-oxo-1H-pyrrol-3-yl)-1-methylpyridinium chlorides, which upon hydrogenation yield 5-amino-1,2-dihydro-4-(1-methyl-4-piperidinyl)-3H-pyrrol-3-ones (Chalyk, Tverdokhlebov, & Iminov, 2009). Additionally, it has been used in the synthesis of compounds displaying biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).
Synthesis of Polyfunctional Substituted Heterocycles
4-Phenyl-3-oxobutanenitrile, a derivative, is a precursor for the synthesis of various polyfunctionally substituted heterocycles. This compound is synthesized via the reaction of ethyl phenylacetate with acetonitrile and serves as a versatile starting material for heterocycle synthesis (Khalik, 1997).
Synthesis of Benzothiazole Derivatives
2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile, another derivative, has been utilized for synthesizing new benzothiazole derivatives. These derivatives have been prepared by reacting the compound with various amines and acids, leading to potential applications in chemical and biological fields (Zaki et al., 2006).
Apoptosis Inducers and Anticancer Agents
Some derivatives have been identified as novel apoptosis inducers through high-throughput screening assays. These compounds showed activity against various cancer cell lines, making them potential anticancer agents (Zhang et al., 2005).
Synthesis of Chromenoquinoline Derivatives
Derivatives of this compound have been used in the synthesis of chromenoquinoline derivatives. These compounds are prepared by various chemical reactions involving acylation and condensation, and their structures have been characterized by elemental analysis and spectroscopy (Han et al., 2015).
Antiviral and Anticancer Studies
Recent studies have focused on the synthesis of derivatives with potential antiviral and anticancer activity. Molecular docking studies have been conducted to assess the activity of these compounds against specific targets, indicating their potential therapeutic applications (Yaccoubi et al., 2022).
Novel Bioactive Oxadiazole Derivatives
Synthesis of novel bioactive oxadiazole derivatives has been explored using this compound derivatives. These compounds have shown potent antitumor activity in vitro, highlighting their potential in cancer treatment (Maftei et al., 2013).
Synthesis of Pyrazinones and Pyridine Derivatives
4-Aryl-3-bis(methylthio)methylene-4-oxobutanenitriles, another class of derivatives, have been used in the synthesis of pyrazinones and pyridine derivatives. These compounds are prepared through various cyclocondensation reactions and have potential applications in medicinal chemistry (Singh, Ila, & Junjappa, 1988).
Complex Synthesis and Luminescence Studies
Derivatives have been utilized in the synthesis of complexes with luminescent properties. These complexes have been studied for their electronic absorption and redox properties, contributing to the field of material science and nanotechnology (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
properties
IUPAC Name |
4-(4-chloropyridin-3-yl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-5-12-6-7(8)9(13)2-1-4-11/h3,5-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJHRFHNDSMBDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696467 | |
| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-84-2 | |
| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)









![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)

